An In-depth Technical Guide to the Laboratory Applications of ABTS Diammonium Salt
An In-depth Technical Guide to the Laboratory Applications of ABTS Diammonium Salt
For Researchers, Scientists, and Drug Development Professionals
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a versatile chromogenic substrate with significant applications in various laboratory settings. Its utility is primarily centered around its ability to undergo a one-electron oxidation to form a stable and intensely colored radical cation (ABTS•+). This property is harnessed in two major types of assays: the Enzyme-Linked Immunosorbent Assay (ELISA) and total antioxidant capacity assays.
Core Applications in the Laboratory
ABTS diammonium salt is a water-soluble compound that serves as an excellent substrate for peroxidase enzymes, such as horseradish peroxidase (HRP), and is also widely used to measure the antioxidant capacity of various samples.[1][2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA procedures, ABTS is used as a chromogenic substrate for HRP.[1][2] The reaction between ABTS, hydrogen peroxide, and a peroxidase enzyme results in the formation of a green, soluble end product.[1][4] This colored product can be measured spectrophotometrically, typically at a wavelength of 405 nm, allowing for the quantification of the analyte of interest.[1][2][5] While ABTS is considered less sensitive than other chromogenic substrates like TMB and OPD, its slower color development can be advantageous in assays with high background signals.[1][4]
Total Antioxidant Capacity (TAC) Assays
ABTS is a key reagent in assays designed to measure the total antioxidant capacity of samples, including food, natural products, and biological fluids.[1][3][6] The assay is based on the ability of antioxidants to scavenge the pre-formed, stable blue-green ABTS radical cation (ABTS•+).[6] The reduction of ABTS•+ back to its colorless form by an antioxidant is measured as a decrease in absorbance at approximately 734 nm.[6][7] The antioxidant capacity of a sample is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
Reaction Mechanisms
The utility of ABTS in these assays is underpinned by its redox chemistry.
Oxidation of ABTS
The foundational reaction in both ELISA and antioxidant assays is the oxidation of ABTS to its radical cation, ABTS•+. This can be achieved through chemical or enzymatic methods.
-
Chemical Oxidation: In antioxidant assays, ABTS is typically oxidized by a strong oxidizing agent like potassium persulfate or ammonium persulfate.[6][8][9]
-
Enzymatic Oxidation: In ELISAs, the oxidation is catalyzed by a peroxidase enzyme, such as HRP, in the presence of hydrogen peroxide.[3][10] Laccase and bilirubin oxidase can also oxidize ABTS.[1]
Reaction with Antioxidants
In TAC assays, the reaction between the ABTS•+ radical and an antioxidant can occur via two primary mechanisms:
-
Single Electron Transfer (SET): The antioxidant donates an electron to the ABTS•+, reducing it back to the colorless ABTS. This is considered the main mechanism.[8][9][11]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the ABTS•+.[8][11]
Some phenolic antioxidants may also form coupling adducts with the ABTS•+.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of ABTS diammonium salt in laboratory assays.
Table 1: Reagent Concentrations for ABTS Assays
| Parameter | ELISA | Antioxidant Capacity Assay | Reference(s) |
| ABTS Stock Solution | 1 mM | 7 mM | [4],[7] |
| Oxidizing Agent | H₂O₂ (e.g., 1µl of 30% per ml) | Potassium/Ammonium Persulfate (2.45 mM final concentration) | [4],[7] |
| Buffer | 100 mM Phosphate-Citrate, pH 5.0 or 70mM Citrate-Phosphate, pH 4.2 | Phosphate-Buffered Saline (PBS), pH 7.4 | [10],[4],[8] |
Table 2: Spectrophotometric Properties of ABTS and its Radical Cation
| Species | Color | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |
| ABTS | Colorless | - | - | [6] |
| ABTS•+ | Blue-Green | 405-410 nm, 650 nm, 734 nm, 815 nm | 3.6 x 10⁴ M⁻¹cm⁻¹ at 420 nm | [1],[10],[3],[13] |
Experimental Protocols
Below are detailed methodologies for the two primary applications of ABTS diammonium salt.
Protocol 1: ABTS Assay for Total Antioxidant Capacity
This protocol is adapted from the widely used method involving the generation of the ABTS radical cation by potassium persulfate.[7][14]
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[6]
- Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.[6]
- ABTS•+ Stock Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[6][7]
- ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][15]
- Trolox Standard Solutions: Prepare a series of dilutions of Trolox (a vitamin E analog) to be used as a standard for creating a calibration curve.
2. Assay Procedure:
- Add a small volume (e.g., 10 µL) of the antioxidant standard or test sample to a microplate well or cuvette.[16]
- Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution.[16]
- Mix and incubate at room temperature for a set time (typically 2-6 minutes).[16]
- Measure the decrease in absorbance at 734 nm.[16]
3. Data Analysis:
- Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample.
- Plot a standard curve of percentage inhibition versus the concentration of the Trolox standard.
- Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
Protocol 2: ABTS in an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of ABTS as a chromogenic substrate for HRP in a standard ELISA.[4][10]
1. Reagent Preparation:
- Substrate Buffer (100 mM Phosphate-Citrate, pH 5.0): Prepare by mixing 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and adjusting the final volume to 100 mL with deionized water.[10]
- Substrate Solution: Dissolve one ABTS tablet (or an equivalent amount of powder) in 10 mL of Substrate Buffer. Immediately before use, add 10 µL of 30% hydrogen peroxide (H₂O₂). Use this solution within one hour.[10]
- Stop Solution (1% SDS): Prepare a 1% solution of sodium dodecyl sulfate (SDS) in deionized water.[10]
2. Assay Procedure:
- Complete all necessary incubations with capture antibodies, antigens, and HRP-conjugated detection antibodies, followed by appropriate washing steps.[13]
- Add 100-150 µL of the freshly prepared Substrate Solution to each microplate well.[10][13]
- Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.[10][13]
- Stop the reaction by adding 100 µL of Stop Solution to each well.[10]
- Measure the absorbance at 405-410 nm using a microplate reader.[10]
Visualizations
The following diagrams illustrate the key processes involving ABTS diammonium salt.
Caption: Oxidation of ABTS to its stable radical cation.
Caption: Experimental workflow for using ABTS in an ELISA.
Caption: Workflow for the ABTS total antioxidant capacity assay.
References
- 1. biofargo.com [biofargo.com]
- 2. nbinno.com [nbinno.com]
- 3. ABTS - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. ABTS diammonium salt, chromogenic peroxidase substrate (CAS 30931-67-0) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [ouci.dntb.gov.ua]
- 13. ELISA ABTS Substrate for HRP [3hbiomedical.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. assaygenie.com [assaygenie.com]
